molecular formula C14H8Br2N2OS B2757371 (Z)-N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide CAS No. 1223878-36-1

(Z)-N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide

Cat. No.: B2757371
CAS No.: 1223878-36-1
M. Wt: 412.1
InChI Key: LBIGCYQJOAHCGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide: is an organic compound characterized by the presence of bromine atoms on both the phenyl and thiophene rings, a cyano group, and an enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Enamide Backbone: This can be achieved through a Knoevenagel condensation reaction between a suitable aldehyde and a malononitrile derivative in the presence of a base such as piperidine.

    Coupling Reactions: The final step often involves coupling the brominated intermediates using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atoms on the phenyl and thiophene rings can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring

    Reduction: Conversion of the cyano group to primary amines

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide can serve as a building block for the synthesis of more complex molecules. Its brominated rings make it a versatile intermediate for cross-coupling reactions.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications.

Industry

In materials science, the compound could be used in the development of organic semiconductors or as a precursor for the synthesis of polymers with specific electronic properties.

Mechanism of Action

The mechanism by which (Z)-N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyano and bromine groups could play crucial roles in binding to molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(2-chlorophenyl)-3-(4-chlorothiophen-2-yl)-2-cyanoprop-2-enamide
  • (Z)-N-(2-fluorophenyl)-3-(4-fluorothiophen-2-yl)-2-cyanoprop-2-enamide

Uniqueness

Compared to its chlorinated or fluorinated analogs, (Z)-N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide may exhibit different reactivity and biological activity due to the larger atomic radius and different electronic properties of bromine. This can influence its binding affinity and selectivity towards specific targets, making it unique in its applications.

Properties

IUPAC Name

(Z)-N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2N2OS/c15-10-6-11(20-8-10)5-9(7-17)14(19)18-13-4-2-1-3-12(13)16/h1-6,8H,(H,18,19)/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIGCYQJOAHCGK-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=CC2=CC(=CS2)Br)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CC(=CS2)Br)/C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.